Product packaging for Methyl 2-fluoro-3,4-dimethylbenzoate(Cat. No.:)

Methyl 2-fluoro-3,4-dimethylbenzoate

Cat. No.: B13664550
M. Wt: 182.19 g/mol
InChI Key: QCZRFKRPEKHULX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,4-dimethylbenzoate is a fluorinated aromatic ester building block of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol , this compound serves as a versatile synthetic intermediate. The strategic incorporation of fluorine and methyl groups on the benzoate ring system can be utilized to fine-tune the electronic properties, lipophilicity, and metabolic stability of target molecules . Researchers employ such fluorinated dimethylbenzoates as key precursors in the development of pharmaceutical compounds and other advanced materials . For example, structurally similar methyl dimethyl-fluorobenzoate derivatives have been cited in patents for the synthesis of potential therapeutic agents . This compound is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B13664550 Methyl 2-fluoro-3,4-dimethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 2-fluoro-3,4-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,1-3H3

InChI Key

QCZRFKRPEKHULX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)F)C

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Fluoro 3,4 Dimethylbenzoate and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for Methyl 2-fluoro-3,4-dimethylbenzoate

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical primary disconnection is at the ester linkage, separating the molecule into 2-fluoro-3,4-dimethylbenzoic acid and methanol (B129727). This simplifies the synthetic challenge to the formation of the substituted benzoic acid precursor.

Further disconnection of 2-fluoro-3,4-dimethylbenzoic acid suggests two main synthetic routes. The first involves the late-stage introduction of the fluorine atom onto a pre-existing 3,4-dimethylbenzoic acid scaffold. This approach would require a regioselective fluorination method capable of directing the fluorine to the C2 position. The second, and often more practical, strategy involves starting with a molecule that already contains the fluorine atom and building the rest of the structure. For instance, starting from 1-fluoro-2,3-dimethylbenzene, a carboxylation reaction could be employed to introduce the carboxylic acid group at the desired position. Synthesis of the 1-fluoro-2,3-dimethylbenzene precursor could potentially be achieved from 2,3-dimethylaniline (B142581) via a Sandmeyer-type reaction.

An alternative precursor could be 2-fluoro-3-nitrotoluene, which can be synthesized from o-methylphenol through nitration, chlorination, and subsequent fluorination. The methyl group can then be oxidized to a carboxylic acid. This highlights the importance of carefully selecting starting materials and the sequence of reactions to achieve the desired substitution pattern efficiently.

Esterification Approaches for the Methyl Benzoate (B1203000) Moiety

The final step in the synthesis of this compound is the esterification of 2-fluoro-3,4-dimethylbenzoic acid. The presence of substituents ortho to the carboxylic acid can introduce steric hindrance, potentially affecting the reaction rate and yield. Several esterification methods can be employed to overcome this challenge.

Direct Fischer Esterification and Catalytic Optimization

Direct Fischer esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol. byjus.comnrochemistry.comorganic-chemistry.org For the synthesis of this compound, this would involve reacting 2-fluoro-3,4-dimethylbenzoic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nrochemistry.comchemeurope.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used, and/or the water formed is removed. organic-chemistry.orglibretexts.org

Catalytic optimization can be crucial, especially with a sterically hindered substrate. While traditional Brønsted acids are effective, Lewis acids such as scandium(III) triflate have also been shown to catalyze Fischer esterification. chemeurope.com The choice of catalyst and reaction conditions (temperature, reaction time) needs to be carefully optimized to achieve high conversion and yield.

Table 1: Typical Conditions for Fischer Esterification of Benzoic Acids

CatalystAlcoholTemperature (°C)Reaction Time (h)Typical Yield (%)
H₂SO₄Methanol60-804-1270-90
p-TsOHMethanol60-806-1675-95
Sc(OTf)₃Methanol25-6012-2480-95

Transesterification Processes from Related Benzoates

Transesterification is another valuable method for preparing esters. This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. In the context of this compound, one could envision synthesizing a different ester of 2-fluoro-3,4-dimethylbenzoic acid (e.g., an ethyl or benzyl (B1604629) ester) and then transesterifying it with methanol. This approach might be advantageous if the initial ester is easier to purify or if the transesterification proceeds under milder conditions than direct esterification. Both acid and base-catalyzed transesterification protocols are well-established.

Application of Solid Acid Catalysts in Esterification

To address the environmental and practical issues associated with homogeneous acid catalysts (e.g., corrosion, difficult separation), solid acid catalysts have emerged as a green alternative. mdpi.com Materials such as zeolites, sulfated zirconia, and ion-exchange resins can effectively catalyze esterification reactions. mdpi.com These catalysts offer the advantages of easy separation from the reaction mixture, potential for reuse, and often milder reaction conditions. For the esterification of 2-fluoro-3,4-dimethylbenzoic acid, a solid acid catalyst like a zirconium-titanium mixed oxide has been shown to be effective for various substituted benzoic acids, with the ortho-steric effects playing a significant role in the reaction yield. mdpi.com

Table 2: Comparison of Catalysts for Benzoic Acid Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidH₂SO₄, p-TsOHHigh activity, low costCorrosive, difficult to separate
Solid AcidZeolites, Sulfated ZirconiaReusable, non-corrosive, easy separationCan have lower activity, potential for pore diffusion limitations

Microwave-Assisted Synthesis for Enhanced Esterification Efficiency

Microwave-assisted organic synthesis (MAOS) has gained prominence as a method to accelerate reaction rates and improve yields. ajrconline.org In microwave-assisted esterification, the rapid and efficient heating of the reaction mixture can significantly reduce reaction times from hours to minutes. ajrconline.org This technique can be particularly beneficial for sterically hindered substrates like 2-fluoro-3,4-dimethylbenzoic acid. The reaction is typically carried out in a sealed vessel, which allows for temperatures above the boiling point of the alcohol, further accelerating the reaction. Both traditional acid catalysts and solid acid catalysts can be employed in microwave-assisted esterifications.

Strategies for Stereoselective Introduction of the Fluorine Atom

The regioselective introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the 2-fluoro-3,4-dimethylbenzoic acid precursor. The directing effects of the existing methyl and carboxyl (or a precursor) groups will influence the position of fluorination.

One common approach is electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are often used to deliver an electrophilic fluorine species ("F+"). The directing effects of the methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) on 3,4-dimethylbenzoic acid would need to be carefully considered to achieve the desired regioselectivity at the C2 position. Directing groups can be employed to control the position of fluorination.

Alternatively, nucleophilic aromatic substitution (SNAr) can be utilized. This would typically involve a precursor with a good leaving group (e.g., a nitro or chloro group) at the desired position. For instance, starting with 2-nitro-3,4-dimethylbenzoic acid, a nucleophilic fluorinating agent like potassium fluoride (B91410) (KF) could be used to displace the nitro group. The success of this approach depends on the activation of the aromatic ring towards nucleophilic attack.

For stereoselective fluorination, particularly if a chiral center were present in the molecule, more advanced methods would be required. While the target molecule itself is achiral, the principles of stereoselective fluorination are relevant in broader synthetic contexts. Asymmetric electrophilic fluorination can be achieved using chiral fluorinating agents or by employing chiral catalysts in conjunction with achiral fluorinating agents. Similarly, enantioselective nucleophilic fluorination strategies are also being developed. These methods often rely on creating a chiral environment around the substrate to favor the introduction of fluorine from a specific face.

Electrophilic Fluorination Protocols for Aromatic Systems

Electrophilic fluorination has emerged as a crucial strategy for the synthesis of fluoroaromatic compounds, providing a direct pathway to introduce fluorine onto an aromatic ring. This method relies on the reaction of an electron-rich aromatic system with an electrophilic fluorine source ("F+"). The development of stable and selective electrophilic fluorinating agents has been a significant advancement, moving away from hazardous reagents like elemental fluorine. wikipedia.orgnih.govalfa-chemistry.com Modern protocols utilize N-fluoro (N-F) reagents, which are generally stable, easy to handle, and offer a high degree of selectivity. wikipedia.orgnih.gov

The prevailing mechanism for the electrophilic fluorination of aromatic compounds is the electrophilic aromatic substitution (SEAr) pathway. researchgate.netresearchgate.net This process begins with the formation of a π-complex between the aromatic substrate and the fluorinating agent. rsc.org Subsequently, the electrophile attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland complex. researchgate.netrsc.org The reaction's final step involves the abstraction of a proton from the σ-complex, which restores the ring's aromaticity and yields the fluorinated product. rsc.org Kinetic isotope effect studies show small kH/kD values (close to 1.0), which indicates that the C-H bond cleavage is not the rate-limiting step of the reaction. researchgate.netresearchgate.net

While the SEAr framework is widely accepted, the precise mechanism of the fluorine transfer from the N-F reagent to the arene remains a subject of discussion. wikipedia.org Two primary pathways have been proposed: a polar, SN2-type mechanism and a single-electron transfer (SET) mechanism. wikipedia.orgrsc.org Theoretical studies and computational analyses for reagents like Selectfluor suggest that the SET mechanism, which involves the transfer of an electron from the aromatic substrate to the fluorinating agent, is often the preferred pathway over a direct nucleophilic attack on the fluorine atom (SN2). rsc.orgrsc.org

A variety of N-F reagents have been developed, each with distinct reactivity and substrate scope. Among the most widely used are 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor™, and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgnih.gov

Selectfluor™ (F-TEDA-BF₄) is a dicationic salt that is highly stable, non-hygroscopic, and one of the most powerful and versatile electrophilic fluorinating agents available. nih.govenamine.net It is effective for the fluorination of a wide range of substrates, including electron-rich aromatic and heteroaromatic compounds. wikipedia.orgresearchgate.net Its high reactivity allows for the fluorination of even less activated aromatic systems. nih.gov

N-Fluorobenzenesulfonimide (NFSI) is another popular, commercially available N-F reagent. rsc.org It is a neutral, crystalline solid that is stable, relatively mild, and soluble in many common organic solvents. alfa-chemistry.comchemwells.comnih.gov NFSI is particularly useful for the monofluorination of activated, electron-rich aromatic compounds, enol ethers, and carbanions. nih.govchemwells.com While powerful, it is generally considered less reactive than Selectfluor, which can be advantageous for achieving higher selectivity with highly activated substrates. nih.gov

The choice of reagent is critical and depends on the reactivity of the aromatic substrate. More powerful reagents are suitable for less reactive substrates, while milder reagents can prevent side reactions and over-fluorination with highly reactive substrates. nih.gov

Below is an interactive table summarizing the key characteristics of these common electrophilic fluorinating agents.

Reagent NameAcronym/AbbreviationStructureKey Characteristics
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™, F-TEDA-BF₄Cationic SaltHighly reactive and versatile; stable, non-hygroscopic crystalline solid. nih.govenamine.net
N-FluorobenzenesulfonimideNFSINeutral MoleculeMild, stable, crystalline solid; soluble in various organic solvents; good for selective monofluorination. alfa-chemistry.comrsc.orgchemwells.comnih.gov
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral MoleculeEffective fluorinating agent. wikipedia.org
N-Fluoropyridinium saltsNFPyCationic SaltReactivity can be tuned by changing substituents on the pyridine (B92270) ring. nih.govalfa-chemistry.com

Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluoroarene Synthesis

Nucleophilic aromatic substitution (SNAr) provides a powerful and widely utilized pathway for the synthesis of fluoroarenes, including precursors to compounds like this compound. This method is mechanistically distinct from electrophilic fluorination and involves the reaction of an activated aryl electrophile with a nucleophilic fluoride source.

The SNAr mechanism requires the aromatic ring to be substituted with at least one strong electron-withdrawing group (EWG), such as nitro (–NO₂), cyano (–CN), or carbonyl (–C=O) groups, positioned ortho or para to a suitable leaving group. Common leaving groups include halogens (Cl, Br, I) and sulfonate esters. The presence of the EWG is crucial as it activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

The reaction proceeds via a two-step, addition-elimination mechanism. In the first, rate-determining step, the nucleophilic fluoride ion attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final fluoroarene product.

Several sources of nucleophilic fluoride are available for SNAr reactions, with anhydrous potassium fluoride (KF) being one of the most common due to its cost-effectiveness. The effectiveness of KF can be significantly enhanced by the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6). These catalysts increase the effective nucleophilicity of the fluoride ion in aprotic polar solvents by sequestering the potassium cation, providing a "naked" and more reactive fluoride anion.

Other fluoride sources include cesium fluoride (CsF), which is more reactive but also more expensive than KF, and various tetraalkylammonium fluoride salts. The choice of solvent is also critical, with high-boiling, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) being preferred as they can dissolve the fluoride salts and stabilize the charged Meisenheimer intermediate without solvating the fluoride anion excessively.

The Halex process (halogen exchange) is a prominent industrial application of the SNAr reaction for producing fluoroaromatics. This process typically involves heating an activated aromatic chloride or bromide with anhydrous KF at high temperatures, often in the presence of a phase-transfer catalyst.

The regioselectivity of the SNAr reaction is highly predictable, governed by the positions of the electron-withdrawing groups and the leaving group. This predictability makes it a reliable method for introducing fluorine at a specific position on an aromatic ring, which is a key advantage in the multi-step synthesis of complex molecules.

Below is an interactive data table summarizing the key components and conditions for SNAr reactions in fluoroarene synthesis.

ComponentExamplesRole in Reaction
Aromatic Substrate 2,4-Dinitrochlorobenzene, 4-NitrobenzonitrileMust contain a good leaving group and at least one strong electron-withdrawing group (EWG) ortho or para to the leaving group.
Leaving Group –Cl, –Br, –NO₂, –OTsAn atom or group that is displaced by the incoming nucleophile.
Electron-Withdrawing Group (EWG) –NO₂, –CN, –C(O)R, –SO₂RActivates the ring for nucleophilic attack and stabilizes the Meisenheimer complex.
Fluoride Source KF, CsF, TBAF (Tetra-n-butylammonium fluoride)Provides the nucleophilic fluoride ion.
Solvent DMSO, DMF, SulfolanePolar aprotic solvents that solvate the cation of the fluoride salt but not the fluoride anion, enhancing its nucleophilicity.
Phase-Transfer Catalyst (Optional) 18-crown-6, Tetrabutylammonium bromideIncreases the solubility and reactivity of the fluoride salt in the organic solvent.

Development of Chiral Fluorination Reagents and Methods

The synthesis of enantiomerically pure or enriched organofluorine compounds is of paramount importance in medicinal chemistry and materials science, as the stereochemistry of a molecule can profoundly influence its biological activity and physical properties. This has driven the development of asymmetric fluorination methods, which can be broadly categorized into two main approaches: the use of chiral fluorinating reagents derived from natural sources and the application of chiral catalysts in conjunction with achiral fluorinating agents.

One of the earliest and most notable developments in chiral fluorinating reagents involves the use of cinchona alkaloids. These naturally occurring, readily available chiral molecules have been used to develop a range of N-F type electrophilic fluorinating agents. For example, by quaternizing the quinuclidine (B89598) nitrogen of cinchona alkaloids and subsequently fluorinating, researchers have created chiral versions of Selectfluor-like reagents. When these reagents are used to fluorinate prochiral nucleophiles, such as silyl (B83357) enol ethers or β-keto esters, they can induce enantioselectivity in the resulting α-fluorinated carbonyl compounds. The degree of enantiomeric excess (e.e.) achieved is dependent on the structure of the alkaloid, the substrate, and the reaction conditions.

Another strategy involves the design and synthesis of chiral ligands for metal-catalyzed fluorination reactions. Transition metals like palladium, copper, and titanium can be complexed with chiral ligands (e.g., BINAP, BOX, Salen derivatives) to create a chiral catalytic environment. This chiral catalyst can then coordinate with the substrate and an achiral electrophilic fluorinating agent (like NFSI or Selectfluor). The steric and electronic properties of the chiral ligand guide the approach of the fluorinating agent to one face of the substrate, resulting in the preferential formation of one enantiomer of the product. This catalytic approach is highly attractive as only a small amount of the chiral source is required to generate a large quantity of enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for asymmetric fluorination. Chiral amines, phosphoric acids, and thioureas have been successfully employed as catalysts. For instance, a chiral primary amine can react with a ketone or aldehyde to form a chiral enamine intermediate in situ. This enamine then reacts with an electrophilic fluorinating agent, with the chirality of the amine directing the facial selectivity of the fluorine addition. After the fluorination step, the catalyst is regenerated, completing the catalytic cycle.

Despite significant progress, the development of highly effective and broadly applicable chiral fluorination methods remains an active area of research. Challenges include achieving high levels of enantioselectivity across a wide range of substrates and developing more efficient and recyclable chiral reagents and catalysts.

The table below summarizes the main approaches to asymmetric electrophilic fluorination.

MethodDescriptionChiral SourceExample Reagents/Catalysts
Chiral Fluorinating Reagents The fluorinating agent itself is a chiral molecule.Cinchona alkaloids, camphor, etc.N-fluoro-cinchona alkaloid salts.
Metal Catalysis A chiral ligand coordinates to a metal center, creating a chiral catalyst that directs the fluorination.Chiral phosphines, oxazolines, diamines.Pd-BINAP, Cu-BOX complexes with NFSI or Selectfluor.
Organocatalysis A small chiral organic molecule catalyzes the reaction, often through the formation of a transient chiral intermediate.Proline derivatives, cinchona alkaloids, chiral phosphoric acids.Chiral amines forming enamines; chiral phosphoric acids activating the substrate.

Synthetic Approaches for Construction and Functionalization of the Dimethylbenzene Ring

The synthesis of specifically substituted aromatic rings, such as the 3,4-dimethylbenzene core of this compound, requires precise control over the introduction and positioning of substituents. The construction and subsequent functionalization of this dimethylated ring can be achieved through various established and modern synthetic methodologies.

Regioselective Alkylation and Methylation of Aromatic Precursors

One of the most direct methods for introducing methyl groups onto an aromatic ring is the Friedel-Crafts alkylation. This reaction involves treating an aromatic precursor with an alkylating agent, such as a methyl halide (e.g., methyl chloride or methyl iodide), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

For the synthesis of a 3,4-disubstituted pattern, the starting material and the reaction sequence are critical due to the directing effects of the substituents. For instance, starting with o-xylene (B151617) (1,2-dimethylbenzene) and introducing a third group is complicated by the formation of multiple isomers. A more controlled approach often involves starting with a monosubstituted or disubstituted benzene (B151609) derivative where the existing groups direct the incoming methyl group to the desired position.

However, classical Friedel-Crafts alkylation suffers from several drawbacks, including the potential for polyalkylation (as the alkylated product is often more reactive than the starting material) and carbocation rearrangements. To overcome these issues, the Friedel-Crafts acylation followed by reduction is often a preferred two-step alternative for introducing alkyl groups. In this sequence, an acyl group is first introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone is then reduced to the corresponding alkyl group, for example, using a Clemmensen (zinc-mercury amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. This acylation-reduction sequence avoids poly-substitution and rearrangements, offering better regiochemical control.

Modern cross-coupling reactions also provide powerful tools for regioselective methylation. For example, a dihalogenated benzene precursor can be selectively methylated using organometallic reagents. A Suzuki coupling using a boronic acid or ester (e.g., methylboronic acid) or a Stille coupling with an organotin reagent (e.g., trimethylstannyl chloride) in the presence of a palladium catalyst allows for the precise introduction of a methyl group at the position of the halogen. By using a starting material with two different halogens (e.g., one bromine and one iodine), sequential and regioselective couplings can be performed to introduce the two methyl groups in a controlled manner.

Cycloaddition and Annulation Strategies for Ring Formation

In addition to functionalizing a pre-existing aromatic ring, the dimethylbenzene core can be constructed from acyclic precursors using cycloaddition and annulation reactions. These methods build the six-membered ring with the desired substitution pattern already in place.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this approach. This reaction involves the combination of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene (B86901) ring. Subsequent oxidation or elimination reactions can then aromatize the ring to form the benzene derivative. To achieve the 3,4-dimethyl substitution pattern, appropriately substituted dienes and dienophiles are required. For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with a suitable dienophile, followed by aromatization, can lead to a 1,2,3,4-tetrasubstituted benzene ring where two of the substituents are the desired methyl groups. The regioselectivity of the Diels-Alder reaction is well-understood and can be controlled by the electronic nature of the substituents on both the diene and dienophile.

Annulation strategies, which involve the formation of a new ring onto an existing structure, also provide a route to substituted benzenes. For instance, the Robinson annulation, while classically used for forming six-membered rings in steroid synthesis, can be adapted for the construction of aromatic systems. Other methods, such as benzannulation reactions involving transition-metal catalysis (e.g., palladium, rhodium, or cobalt), have been developed to construct benzene rings from smaller, functionalized building blocks like alkynes and alkenes. For example, the cobalt-catalyzed [2+2+2] cycloaddition of three alkyne molecules can form a substituted benzene ring. By using a mixture of appropriately substituted alkynes, it is possible to construct polysubstituted aromatic rings with a degree of regiochemical control.

These ring-forming strategies are particularly valuable when the desired substitution pattern is difficult to achieve through electrophilic or nucleophilic substitution on a pre-existing aromatic ring. They offer a "bottom-up" approach that can provide access to complex substitution patterns with high regioselectivity.

Synthesis of Chiral this compound Derivatives (if stereoisomers exist)

The existence of stereoisomers in a molecule depends on the presence of chiral centers or other elements of chirality. Based on the planar structure of the benzene ring in this compound, the molecule itself is achiral and does not have stereoisomers. Therefore, the synthesis of chiral derivatives would necessitate the introduction of a chiral center elsewhere in the molecule, for instance, by modifying one of the methyl groups or introducing a chiral substituent. As there is no information in the scientific literature to suggest that stereoisomers of this compound exist or have been synthesized, this section remains speculative.

Should a synthetic target require a chiral derivative of this compound, asymmetric synthesis methodologies would be necessary. These could include the use of chiral catalysts (organocatalysts, transition metal complexes with chiral ligands) or chiral auxiliaries to control the stereochemical outcome of a reaction that introduces a new chiral center.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Fluoro 3,4 Dimethylbenzoate

Kinetics and Thermodynamics of Reactions Involving Methyl 2-fluoro-3,4-dimethylbenzoate

Specific kinetic and thermodynamic data for reactions involving this compound have not been reported. Nevertheless, qualitative predictions can be made based on the electronic and steric nature of its substituents. The benzene (B151609) ring is substituted with two electron-donating methyl groups, a weakly electron-donating (by resonance) but strongly inductively withdrawing fluorine atom, and a deactivating meta-directing methyl ester group.

A hypothetical reaction coordinate diagram for an electrophilic aromatic substitution on this compound would show the transition state leading to the arenium ion intermediate as the rate-determining step. The stability of this intermediate, which is influenced by the substituents, directly impacts the activation energy and thus the reaction rate.

Detailed Reaction Mechanisms of Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

The regiochemical outcome of an EAS reaction on a polysubstituted benzene ring is determined by the cumulative directing effects of all substituents. fiveable.me The directing effects are a consequence of both inductive and resonance effects.

-CH₃ (Methyl): The methyl groups are activating and ortho, para-directing. They donate electron density to the ring through an inductive effect (+I) and hyperconjugation.

-COOCH₃ (Methyl Ester): The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).

In this compound, the positions for electrophilic attack are C5 and C6. The directing effects of the substituents on these positions are summarized below:

SubstituentEffectPosition Directed
-F at C2+Rortho (C3 - blocked), para (C5)
-CH₃ at C3+I, Hyperconjugationortho (C2, C4 - blocked), para (C6)
-CH₃ at C4+I, Hyperconjugationortho (C3, C5), para (C2 - blocked)
-COOCH₃ at C1-I, -Rmeta (C3, C5)

Considering the combined effects, the C5 position is favored by the para-directing effect of the fluorine, the ortho-directing effect of the C4-methyl group, and the meta-directing effect of the ester group. The C6 position is favored by the para-directing effect of the C3-methyl group. The activating and directing effects of the two methyl groups and the fluorine atom are likely to overcome the deactivating and meta-directing effect of the ester group, leading to substitution at the less sterically hindered positions. A precise prediction of the major product would require computational studies or experimental data.

The rate of electrophilic aromatic substitution is directly related to the stability of the arenium ion intermediate formed upon attack by the electrophile. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction. The stability of the arenium ion is enhanced by electron-donating groups that can delocalize the positive charge. youtube.com

For this compound, electrophilic attack at the C5 and C6 positions would lead to different arenium ion intermediates. The stability of these intermediates would be influenced by the ability of the substituents to participate in resonance and inductive stabilization of the positive charge. For instance, attack at C5 would place the positive charge on carbons that can be stabilized by the electron-donating methyl groups and the fluorine atom through resonance. Attack at C6 would also result in a stabilized arenium ion. The relative stabilities of these intermediates would ultimately determine the product distribution.

Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group. nih.gov

In contrast to electrophilic aromatic substitution, SNAr reactions are accelerated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). core.ac.uk In this compound, the methyl ester group (-COOCH₃) is an electron-withdrawing group that activates the ring for nucleophilic attack, particularly when it is ortho or para to the leaving group. The fluorine atom is a good leaving group for SNAr reactions. The methyl groups (-CH₃) are electron-donating and thus deactivate the ring towards nucleophilic attack.

The reactivity of this compound in SNAr reactions would depend on the balance between the activating effect of the ester group and the deactivating effects of the methyl groups. The fluorine atom at C2 is ortho to the activating ester group, which would facilitate nucleophilic attack at this position.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. bris.ac.uk The formation of this complex is often the rate-determining step.

Exploration of Radical and Photochemical Reaction Mechanisms

While ionic reactions are common for benzoates, radical and photochemical pathways offer alternative routes for transformation, often leading to unique products.

Radical Reactions:

Radical reactions involving aromatic esters can be initiated by radical initiators or high temperatures. For a compound like this compound, radical processes could involve the aromatic ring or the methyl substituents.

Hydrogen Abstraction: A potent radical could abstract a hydrogen atom from one of the methyl groups on the benzene ring, forming a benzylic radical. This stabilized radical could then participate in further reactions, such as dimerization or reaction with other radical species.

Radical Addition: While less common for electron-rich aromatic systems, under specific conditions, radical species could add to the aromatic ring. The presence of the fluorine atom and methyl groups would direct the position of such an addition. For instance, radical addition reactions have been studied with related fluorinated compounds like alkyl 2-bromo-2,2-difluoroacetates, which add to alkenes. nih.gov

Direct fluorination using fluorine gas is known to proceed via radical mechanisms, but this process is often difficult to control and can lead to a mixture of polyfluorinated by-products. epo.org

Photochemical Reactions:

Photochemical reactions are initiated by the absorption of light, which can promote a molecule to an excited electronic state with different reactivity.

Photoreduction: In the presence of a hydrogen donor, the ester could undergo photoreduction of the carbonyl group.

Photo-Fries Rearrangement: A classic photochemical reaction for aryl esters is the Photo-Fries rearrangement. Upon UV irradiation, the acyl-oxygen bond can cleave homolytically to form an acyl radical and a phenoxy radical pair. These radicals can then recombine within the solvent cage, with the acyl group migrating to the ortho or para positions of the aromatic ring, yielding hydroxy-ketone products. For this compound, this would lead to the formation of methyl- and fluoro-substituted 2-hydroxybenzoyl and 4-hydroxybenzoyl derivatives.

C-F Bond Cleavage: The C-F bond is strong, but under high-energy UV light, its cleavage could be possible, leading to a phenyl radical that could undergo various subsequent reactions.

Mechanistic Role of Transition Metal Catalysts in Benzoate (B1203000) Transformations

Transition metal catalysts are powerful tools for the functionalization of aromatic compounds, including fluorinated benzoates. nih.gov Catalytic cycles typically involve a sequence of elementary steps such as oxidative addition, reductive elimination, and migratory insertion. The C-F bond, being the strongest single bond to carbon, presents a significant challenge for activation, but several transition metal systems have been developed to achieve this. escholarship.orgrsc.org

Key Mechanistic Concepts:

C-F Bond Activation: The transformation of fluorinated aromatic compounds often relies on the activation of the C-F bond. This can be achieved by a low-valent, electron-rich metal center (e.g., Pd(0), Ni(0), Ir(I)) that undergoes oxidative addition into the C-F bond. escholarship.org This step is often the turnover-limiting step in catalytic cycles. The reaction can be promoted by the cooperation of the soft transition metal with a hard, fluorophilic activator like a Lewis acid. escholarship.org

C-H Bond Activation/Functionalization: Alternatively, transition metals can catalyze the functionalization of C-H bonds ortho to a directing group. The ester group in this compound can act as a directing group, guiding a catalyst (e.g., Palladium, Rhodium) to activate a neighboring C-H bond. researchgate.net This leads to the formation of a metallacyclic intermediate, which can then react with various coupling partners. For the target molecule, the C-H bond at the 5-position is a potential site for such functionalization.

Illustrative Catalytic Cycle (e.g., Cross-Coupling):

A hypothetical cross-coupling reaction involving the C-F bond of this compound with a nucleophile (Nu) catalyzed by a Palladium(0) complex would likely proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of the benzoate to form an Aryl-Pd(II)-F intermediate.

Ligand Exchange/Transmetalation: If the nucleophile is an organometallic reagent (e.g., R-B(OH)₂ in a Suzuki coupling), a transmetalation step occurs where the R group replaces the fluoride (B91410) on the palladium center.

Reductive Elimination: The two organic fragments (the benzoate ring and the R group) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The development of catalysts for these transformations is an active area of research, with a focus on designing ligands that promote the desired elementary steps and suppress side reactions. escholarship.org

Table 2: Role of Transition Metals in Mechanistic Steps

Catalyst Type Mechanistic Step Description Relevance to Substrate
Pd(0)/Ni(0) Oxidative Addition Insertion of the metal center into a C-X bond (e.g., C-F). Key step for activating the strong C-F bond for cross-coupling reactions.
Rh(III)/Pd(II) C-H Activation Metal-mediated cleavage of a C-H bond, often guided by a directing group. The ester or methyl groups could direct functionalization at other ring positions.
Various Reductive Elimination Two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state. The final bond-forming step in many cross-coupling catalytic cycles.

Sophisticated Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Fluoro 3,4 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information on the number and type of protons and carbons in Methyl 2-fluoro-3,4-dimethylbenzoate. However, a complete and unambiguous assignment of all signals requires the use of two-dimensional (2D) NMR experiments.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, H-5 and H-6, confirming their adjacent relationship on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This is crucial for assigning the carbon signals of the methoxy (B1213986) group, the two aromatic C-H carbons, and the two methyl groups by linking them to their known proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). youtube.com This technique is invaluable for piecing together the molecular skeleton. For instance, the protons of the methyl group at C-4 would show correlations to C-3, C-4, and C-5, while the methoxy protons would correlate to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could confirm the substitution pattern by showing spatial proximity between the fluorine atom (via its influence on nearby protons) and the methyl group at C-3, as well as between the ester's methoxy protons and the aromatic proton at H-6.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.

Predicted data is based on structure-property relationships and typical values for similar compounds.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H to ¹³C)
C1 (C-COOCH₃)-~130.5---
C2 (C-F)-~160.0 (d)---
C3 (C-CH₃)-~125.5---
C4 (C-CH₃)-~138.0---
C5~7.25 (d)~132.0H-6C5C1, C3, C4, C6
C6~7.10 (d)~115.0 (d)H-5C6C1, C2, C4, C5
C=O-~165.0---
O-CH₃~3.90 (s)~52.5-O-CH₃C=O
3-CH₃~2.30 (s)~15.0-3-CH₃C2, C3, C4
4-CH₃~2.25 (s)~20.0-4-CH₃C3, C4, C5

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool for characterization. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals over a wide chemical shift range. huji.ac.il This makes it an excellent probe for its local electronic environment. azom.com

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the surrounding substituents. Furthermore, this signal will exhibit coupling to neighboring protons, primarily the aromatic proton at the C-6 position (a four-bond coupling, ⁴J_HF_) and potentially a weaker coupling to the methyl protons at C-3 (a four-bond coupling, ⁴J_HF_). The multiplicity and magnitude of these coupling constants are diagnostic for confirming the fluorine's position on the aromatic ring. rsc.org

To further validate the structural assignment, experimental NMR data can be correlated with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts and spin-spin coupling constants. nih.gov

The process involves:

Building a 3D model of this compound.

Performing a geometry optimization of the structure using a suitable DFT functional and basis set.

Calculating the NMR shielding tensors for each nucleus at the optimized geometry.

Converting the calculated shielding tensors to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

A strong linear correlation between the experimentally observed chemical shifts and the computationally predicted values provides high confidence in the correctness of the structural assignment. This combined experimental-computational approach is particularly powerful for resolving ambiguities in complex structures.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

The FTIR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.

Ester Group: A very strong absorption band is expected in the FTIR spectrum between 1720-1740 cm⁻¹ due to the C=O stretching vibration. scirp.org Two distinct C-O stretching bands are also anticipated: one for the C(=O)-O bond (around 1250-1300 cm⁻¹) and another for the O-CH₃ bond (around 1050-1150 cm⁻¹).

Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Methyl Groups: Aliphatic C-H stretching vibrations from the two methyl groups on the ring and the methoxy group are expected in the 2850-3000 cm⁻¹ range. C-H bending vibrations will appear around 1375-1450 cm⁻¹.

Carbon-Fluorine Bond: The C-F stretching vibration gives rise to a strong absorption in the FTIR spectrum, typically in the 1100-1300 cm⁻¹ region. Its exact position can be influenced by the other ring substituents.

Table 2: Characteristic Vibrational Frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Ester (C=O)Stretching1720 - 1740Strong
Ester (C-O)Asymmetric Stretch1250 - 1300Strong
Aromatic (C=C)Ring Stretching1450 - 1600Medium to Weak
Aromatic (C-H)Stretching3000 - 3100Medium
Aliphatic (C-H)Stretching2850 - 3000Medium
Carbon-Fluorine (C-F)Stretching1100 - 1300Strong

Vibrational spectroscopy is sensitive to intermolecular forces. Hydrogen bonding, in particular, causes significant shifts in the vibrational frequencies of the involved functional groups, most notably a red-shift (lowering of frequency) and broadening of the O-H or N-H stretching bands. nih.gov

However, this compound lacks any hydrogen bond donor groups (like -OH or -NH). It can act as a weak hydrogen bond acceptor through the oxygen atoms of the ester group and the fluorine atom. In the absence of a suitable donor in a pure sample, significant hydrogen bonding is not expected. Therefore, studies of intermolecular interactions for this compound would focus on weaker forces, such as dipole-dipole interactions or van der Waals forces, which may cause subtle shifts in vibrational frequencies upon changes in physical state (e.g., from liquid to solid) or when dissolved in different solvents.

Integration with Density Functional Theory (DFT) for Spectral Assignment and Band Deconvolution

The comprehensive analysis of the vibrational spectra (Infrared and Raman) of this compound is significantly enhanced by the integration of computational methods, particularly Density Functional Theory (DFT). DFT calculations allow for the prediction of the molecule's equilibrium geometry and its harmonic vibrational frequencies. nih.gov Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed for providing a robust theoretical framework for spectral interpretation. mdpi.comnih.gov

The primary advantage of this integrated approach lies in its ability to provide a complete, theoretical vibrational spectrum. This calculated spectrum can be used to assign the origins of specific absorption bands in the experimental FT-IR and FT-Raman spectra. For a molecule with multiple functional groups like this compound, the experimental spectrum can be complex, with many overlapping bands. DFT calculations help to deconvolute these spectra by assigning specific vibrational modes—such as stretching, bending, and rocking—to calculated frequencies. scirp.org

For instance, the characteristic carbonyl (C=O) stretching vibration of the ester group, typically strong in the infrared spectrum, can be precisely assigned. mdpi.com Similarly, the C-F stretching frequency and various vibrations associated with the substituted aromatic ring and methyl groups can be identified. Potential Energy Distribution (PED) analysis, often performed following DFT calculations, provides a quantitative measure of how much each vibrational mode contributes to a particular calculated frequency, resolving ambiguities in band assignments. scirp.org A comparison between theoretical (scaled) and experimental frequencies allows for a detailed and accurate characterization of the molecule's vibrational properties.

Table 1: Illustrative DFT-Based Vibrational Mode Assignment for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Contribution (PED)
C-H Stretch (Aromatic) 3100-3000 ν(C-H)
C-H Stretch (Methyl) 3000-2850 ν(C-H)
C=O Stretch (Ester) 1750-1720 ν(C=O)
C=C Stretch (Aromatic) 1620-1450 ν(C=C)
C-O Stretch (Ester) 1300-1100 ν(C-O)

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would be determined by specific DFT calculations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing definitive information on its molecular weight and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its precise molecular formula. For this compound, the molecular formula is C₁₀H₁₁FO₂. HRMS can measure the mass of the molecular ion ([M]⁺ or [M+H]⁺) to within a few parts per million (ppm), allowing for unambiguous confirmation of the elemental composition. This level of precision is crucial for distinguishing the target compound from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Attribute Value
Molecular Formula C₁₀H₁₁FO₂
Nominal Mass 182
Calculated Exact Mass 182.0743
Analysis Mode Electrospray Ionization (ESI+)
Expected Ion [M+H]⁺

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

For the analysis of this compound within complex mixtures, such as reaction products or environmental samples, hyphenated techniques like GC-MS and LC-MS are indispensable. These methods first separate the components of the mixture chromatographically before introducing them into the mass spectrometer for detection and identification.

In GC-MS analysis, the compound's retention time provides a preliminary identification, which is then confirmed by the mass spectrum. Upon ionization in the mass spectrometer (typically via Electron Ionization - EI), the molecule undergoes predictable fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, characteristic fragmentation pathways would likely include the loss of the methoxy group (-•OCH₃) to yield an ion at m/z 151, and the loss of the entire methoxycarbonyl group (-•COOCH₃) to yield an ion at m/z 123. nih.gov

LC-MS is employed for less volatile or thermally sensitive compounds and offers a complementary separation and analysis technique. It provides molecular weight information, often with softer ionization techniques that result in less fragmentation and a more prominent molecular ion peak.

Table 3: Plausible Mass Fragmentation Pattern for this compound in EI-MS

m/z Plausible Fragment Ion Identity of Lost Neutral Fragment
182 [C₁₀H₁₁FO₂]⁺ Molecular Ion
151 [C₉H₈FO]⁺ •OCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

UV-Vis spectroscopy is utilized to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states, providing insight into the molecule's electronic structure.

Analysis of Electronic Transitions in the Aromatic Chromophore

The aromatic ring of this compound acts as the primary chromophore. The π-electron system of the benzene ring gives rise to characteristic electronic transitions, primarily π → π* transitions. The substitution pattern on the ring—including the fluoro, two methyl, and the methyl ester groups—influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). These substituents can cause shifts in the absorption bands (either bathochromic or hypsochromic) compared to unsubstituted benzene. The analysis of the UV-Vis spectrum provides key information about the conjugated π-system of the molecule.

Correlation with Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To gain a deeper understanding of the electronic structure and the nature of the observed UV-Vis absorption bands, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.edursc.org TD-DFT is a powerful computational method for calculating the electronic excited states of molecules. researchgate.net It can predict the vertical excitation energies, which correspond to the λmax values in the experimental spectrum, as well as the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

By correlating the experimental UV-Vis spectrum with TD-DFT calculations, each absorption band can be assigned to a specific electronic transition between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This correlation provides a detailed characterization of the excited states and confirms the interpretation of the experimental data.

Table 4: Illustrative TD-DFT Results for Electronic Transitions in this compound

Transition Calculated Excitation Energy (eV) Calculated Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 4.55 272 0.15 HOMO → LUMO (π → π*)
S₀ → S₂ 5.20 238 0.28 HOMO-1 → LUMO (π → π*)

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from TD-DFT calculations. The specific values are dependent on the chosen functional and basis set.

X-ray Crystallography for Precise Solid-State Structural Determination

No crystallographic information file (CIF) or published studies detailing the crystal structure, unit cell dimensions, space group, or other relevant X-ray diffraction data for this compound could be located.

Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analysis

Specific and validated HPLC methods, including details on stationary phase, mobile phase composition, flow rate, detection wavelength, and validation parameters (linearity, accuracy, precision), for the analysis of this compound are not described in the available literature.

Gas Chromatography (GC) for Volatile Compound Analysis

Similarly, established GC methods for the analysis of this compound, including information on the type of column, temperature programming, carrier gas, and detector used, are not publicly documented.

Advanced Elemental Analysis and Quantitative Purity Determination Methods

While elemental composition can be calculated from the molecular formula, specific studies employing advanced techniques for the precise quantitative determination of elemental composition and purity of this compound are not found in the scientific literature.

Further research and publication in peer-reviewed journals would be required to establish the specific analytical and spectroscopic characteristics of this compound.

Computational Chemistry and Theoretical Modeling of Methyl 2 Fluoro 3,4 Dimethylbenzoate

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. semanticscholar.org A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. This energy gap is also related to the electronic absorption properties of the molecule. nih.gov For Methyl 2-fluoro-3,4-dimethylbenzoate, the HOMO is expected to be localized primarily on the electron-rich dimethylbenzene ring, while the LUMO would likely have significant contributions from the electron-withdrawing carbonyl group of the ester function.

ParameterCalculated Value (eV)Significance
HOMO Energy -6.8 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 5.3 eVIndicates chemical reactivity and kinetic stability.

In Silico Prediction of Spectroscopic Parameters (NMR chemical shifts, IR/Raman frequencies, UV-Vis absorption maxima)

Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for assigning signals in experimental spectra.

IR/Raman Frequencies: Calculations of harmonic vibrational frequencies are a standard output of geometry optimization procedures. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with peaks in experimental IR and Raman spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. researchgate.net Key predicted frequencies for this compound would include the C=O stretching of the ester, C-F stretching, aromatic C=C stretching, and C-H stretching vibrations.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.govdergipark.org.tr

Spectroscopic ParameterPredicted ValueAssignment
¹H NMR (δ, ppm) ~7.0-7.5Aromatic Protons (Ar-H)
~3.9Methoxy (B1213986) Protons (-OCH₃)
~2.2-2.4Methyl Protons (Ar-CH₃)
¹³C NMR (δ, ppm) ~165Carbonyl Carbon (C=O)
~115-160Aromatic Carbons (Ar-C)
~52Methoxy Carbon (-OCH₃)
~15-20Methyl Carbons (Ar-CH₃)
Key IR Frequencies (cm⁻¹) ~1725C=O Stretch (Ester)
~1250C-F Stretch
~2950-3100C-H Stretch (Aromatic & Aliphatic)
UV-Vis (λmax, nm) ~240, ~280π → π* transitions in the aromatic system

Conformational Landscape Analysis and Potential Energy Surfaces

Even relatively rigid molecules like this compound can exist in different conformations due to rotation around single bonds, primarily the C(aromatic)-C(ester) and O-CH₃ bonds. Conformational analysis aims to identify the different stable conformers and determine their relative energies.

This is typically done by performing a potential energy surface (PES) scan. In this procedure, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. The resulting plot of energy versus the dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). For this compound, the orientation of the ester group relative to the fluorine atom and the methyl groups will be the most significant factor in determining the global minimum energy conformation. rsc.org

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. osti.gov For this compound, MD simulations can provide profound insights into its conformational dynamics, interactions with various solvents, and aggregation behavior. osti.govbath.ac.uk

In a typical MD simulation, the molecule is placed in a simulation box, often surrounded by solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), and the system is allowed to evolve over time according to the laws of classical mechanics. nih.gov The quality of these simulations is highly dependent on the accuracy of the force fields used, which define the potential energy of the system. nih.gov

Dynamic Behavior: MD simulations can track the rotational and vibrational motions of the molecule. A key aspect for an ester like this compound would be the conformational flexibility around the ester group, specifically the rotation about the C(aromatic)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states.

Solvent Effects: The behavior of a solute is significantly influenced by its solvent environment. nih.gov MD simulations explicitly model solute-solvent interactions, allowing for the characterization of the solvation shell around this compound. By analyzing the radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific atoms of the solute. This is crucial for understanding solubility and how the solvent structure is perturbed by the solute. nih.gov For instance, simulations can quantify the disruption of the water's hydrogen bond network by the solute, a key factor in its solubilization. nih.gov

The following table conceptualizes the type of data that can be extracted from MD simulations to compare the interaction of this compound with different solvents.

Table 1: Representative Data from Molecular Dynamics Simulations

Solvent Average Solute-Solvent Interaction Energy (kJ/mol) First Solvation Shell Radius (Å) Solvent Accessible Surface Area (SASA) (Ų)
Water -45.2 3.5 210.5
Ethanol -55.8 4.1 225.3
Dichloromethane -38.1 4.5 230.1

Note: The data in this table are hypothetical and for illustrative purposes only, representing the type of output from MD simulations.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. rsc.org This allows for the detailed study of reaction mechanisms, including the identification of intermediates and transition states, for reactions involving this compound.

A fundamental reaction for this compound is ester hydrolysis (or its reverse, esterification). researchgate.netmdpi.com Ester hydrolysis can proceed through different mechanisms, and computational studies can determine the most favorable pathway by calculating the activation energies for each step. For instance, in a base-catalyzed hydrolysis, the reaction typically proceeds via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netstackexchange.com

DFT calculations can optimize the geometry of the reactants, products, and all transition states along the reaction coordinate. nih.gov The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea) of the reaction, which is critical for predicting reaction rates. rsc.orgresearchgate.net For example, studies on benzoic acid esterification have computationally determined activation energies for both forward and reverse reactions. researchgate.netdnu.dp.ua

The table below illustrates the kind of energetic data obtained from DFT calculations for a proposed reaction pathway, such as the alkaline hydrolysis of an ester.

Table 2: Calculated Energies for a Reaction Pathway (Alkaline Hydrolysis)

Species Description Relative Energy (kcal/mol)
Reactants This compound + OH⁻ 0.0
TS1 Transition state for nucleophilic attack +12.5
Intermediate Tetrahedral intermediate -8.2
TS2 Transition state for methoxide (B1231860) leaving +15.1
Products 2-fluoro-3,4-dimethylbenzoate⁻ + Methanol (B129727) -22.0

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for ester hydrolysis.

These calculations can also elucidate more complex reaction dynamics, such as decarboxylation, which may compete with hydrolysis under high-temperature conditions. researchgate.net

Computational Prediction of Chemical Reactivity and Selectivity Trends

Frontier Molecular Orbital (FMO) theory and conceptual DFT provide a powerful framework for predicting the reactivity and selectivity of molecules. wikipedia.orgacs.org This approach focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edupku.edu.cn The energy and spatial distribution of these orbitals are key determinants of chemical reactivity.

Global Reactivity Descriptors: From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity indices can be calculated:

HOMO-LUMO Gap (η): The energy difference (E_LUMO - E_HOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the tendency of electrons to escape the system.

Global Electrophilicity Index (ω): Defined as ω = μ² / (2η), this index quantifies the ability of a molecule to accept electrons. pku.edu.cn

Local Reactivity and Selectivity: FMO theory is particularly useful for predicting the regioselectivity of reactions like electrophilic aromatic substitution. nih.govfigshare.com An electrophile will preferentially attack the positions on the aromatic ring where the HOMO has the largest electron density. ucsb.edu Conversely, a nucleophile will attack sites where the LUMO is localized. Computational methods can generate maps of these orbitals, visually indicating the most probable sites for reaction. pku.edu.cnnih.gov Other tools, like the Fukui function and molecular electrostatic potential (MEP) maps, further refine these predictions by highlighting regions of high electron density or electrostatic potential, respectively. pku.edu.cnscielo.org.mx

The following table provides a hypothetical comparison of calculated DFT reactivity descriptors for this compound and related compounds.

Table 3: Calculated Reactivity Descriptors (Illustrative Values)

Compound E_HOMO (eV) E_LUMO (eV) HOMO-LUMO Gap (eV) Electrophilicity (ω)
Methyl Benzoate (B1203000) -6.8 -0.9 5.9 1.65
Methyl 2-fluorobenzoate -7.0 -1.1 5.9 1.73
This compound -6.5 -0.8 5.7 1.69
Methyl 4-nitrobenzoate -7.5 -2.5 5.0 2.50

Note: The data in this table are hypothetical and for illustrative purposes only. Trends reflect the expected electronic effects of substituents.

These computational models provide a robust, predictive framework for understanding the chemical nature of this compound, guiding experimental design and offering insights that are difficult to obtain through laboratory methods alone.

Exploration of Chemical Reactivity and Derivatization Pathways of Methyl 2 Fluoro 3,4 Dimethylbenzoate

Designing Novel Benzoate (B1203000) Derivatives through Aromatic Functionalization

The aromatic core of Methyl 2-fluoro-3,4-dimethylbenzoate presents multiple avenues for functionalization, allowing for the strategic introduction of new substituents that can tailor the molecule's properties. The interplay of the existing fluoro, methyl, and methoxycarbonyl groups dictates the regioselectivity of these transformations.

Directed Electrophilic Substitution at Unsubstituted Aromatic Positions

The benzene (B151609) ring of this compound possesses two unsubstituted carbon atoms, which are potential sites for electrophilic attack. The directing effects of the existing substituents play a crucial role in determining the outcome of such reactions. The fluorine atom, despite its high electronegativity, is an ortho, para-director due to the donation of its lone pair electrons into the aromatic system. The two methyl groups are also ortho, para-directing and activating. The methoxycarbonyl group, being electron-withdrawing, is a meta-director.

In the case of this compound, the positions C5 and C6 are available for substitution. The cumulative directing effects of the 2-fluoro and 3,4-dimethyl groups would likely favor substitution at the C5 and C6 positions. For instance, in nitration or halogenation reactions, a mixture of 5- and 6-substituted products would be anticipated. The steric hindrance from the adjacent methyl group at C4 might influence the ratio of these isomers.

Nucleophilic Substitution of the Fluoro Group by Various Nucleophiles

The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-F bond towards nucleophilic attack is enhanced by the presence of the electron-withdrawing methoxycarbonyl group. A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a diverse range of 2-substituted benzoate derivatives.

Common nucleophiles for such transformations include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would yield Methyl 2-methoxy-3,4-dimethylbenzoate. Similarly, treatment with a thiol, in the presence of a base, would lead to the corresponding 2-thioether derivative. Amines can also displace the fluorine to form 2-amino-3,4-dimethylbenzoate derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds. The rate of these SNAr reactions is typically dependent on the electron-withdrawing ability of the activating group and the nucleophilicity of the attacking species.

Chemical Modifications of the Ester and Methyl Side Chains (e.g., hydrolysis, transesterification, oxidation)

Beyond the aromatic ring, the ester and methyl functionalities of this compound offer further sites for chemical modification.

Hydrolysis: The methyl ester can be readily hydrolyzed under either acidic or basic conditions to yield 2-fluoro-3,4-dimethylbenzoic acid. Basic hydrolysis, or saponification, is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification.

Transesterification: This process allows for the conversion of the methyl ester into other esters. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the corresponding ester can be obtained. For example, reaction with ethanol (B145695) would produce Ethyl 2-fluoro-3,4-dimethylbenzoate.

Oxidation: The two methyl groups on the aromatic ring can be oxidized to carboxylic acid groups under strong oxidizing conditions, for instance, with potassium permanganate. Selective oxidation of one methyl group over the other can be challenging and would depend on the specific reaction conditions and the electronic environment of each methyl group.

Strategies for Incorporating this compound as a Subunit in Larger Molecular Architectures

The functional handles present in this compound and its derivatives make it a valuable building block for the synthesis of more complex molecules, including polymers and pharmacologically relevant scaffolds.

The carboxylic acid obtained from hydrolysis can be converted into an acid chloride, which is a highly reactive intermediate for the formation of amides and esters. This allows for the coupling of the benzoate unit to other molecules containing amine or alcohol functionalities, thereby incorporating it into larger structures such as polyamides or polyesters.

Furthermore, the reactivity of the fluoro group in SNAr reactions provides a powerful tool for linking this benzoate derivative to other aromatic or heterocyclic systems. This strategy is particularly useful in the construction of biaryl compounds and other extended π-systems with potential applications in materials science.

Mechanochemical Transformations and Solid-State Reactions of this compound

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. Aromatic esters like this compound can undergo various transformations under ball-milling conditions. For instance, direct amidation of esters with amines in the presence of a solid base has been shown to be an effective method for amide synthesis. nih.govchemrxiv.orgresearchgate.net This approach could be applied to this compound to produce a range of amides without the need for solvents.

Solid-state reactions, particularly photochemical cycloadditions, are another area of interest. While simple benzoates are not typically photoreactive in this manner, the introduction of suitable chromophores could enable [2+2] cycloaddition reactions in the crystalline state, leading to the formation of cyclobutane-containing polymers or discrete dimeric structures. rsc.orgrsc.orgnih.gov The specific crystal packing of this compound would be a critical factor in determining the feasibility and outcome of such reactions.

Isosteric and Bioisosteric Replacements in Derivatives (excluding biological activity studies)

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modify the physicochemical properties of a molecule while retaining or improving its desired interactions with a biological target. The fluoro and methyl groups in derivatives of this compound are amenable to such replacements.

The fluorine atom can be considered a bioisostere of a hydrogen atom or a hydroxyl group. Replacing a hydrogen with a fluorine can alter the electronic properties and metabolic stability of a molecule. Conversely, the fluorine atom could be replaced by other small groups like a cyano or a hydroxyl group to explore different chemical space.

Emerging Research Applications of Methyl 2 Fluoro 3,4 Dimethylbenzoate in Non Biological Systems

Utility as a Versatile Building Block in Complex Organic Synthesis

Fluorinated molecules are crucial in the development of pharmaceuticals, agrochemicals, and specialty materials due to the unique properties conferred by fluorine, such as enhanced metabolic stability and altered electronic characteristics. researchgate.netnbinno.com Aromatic esters like Methyl 2-fluoro-3,4-dimethylbenzoate serve as fundamental building blocks in the construction of more complex molecular architectures. mdpi.com

As a substituted benzoate (B1203000), this compound is a promising precursor for a variety of fine and specialty chemicals. The ester group can be hydrolyzed to the corresponding carboxylic acid (2-fluoro-3,4-dimethylbenzoic acid) or converted to amides, aldehydes, or alcohols. These transformations open pathways to a wide range of derivatives. The fluorine and methyl groups on the aromatic ring direct the position of further chemical reactions, such as electrophilic aromatic substitution, allowing for the controlled synthesis of highly substituted, non-biological compounds.

The synthesis of specialty chemicals often involves multi-step processes where the starting materials' purity and structure are critical. For instance, related fluorinated benzoic acids are key intermediates in the production of electronic chemicals like photoinitiators. google.com

Table 1: Potential Transformations of this compound and Resulting Chemical Classes

Transformation Reaction Reagents (Examples) Resulting Functional Group Product Class
Hydrolysis NaOH, H₂O then H₃O⁺ Carboxylic Acid Benzoic Acid Derivative
Aminolysis R₂NH, Heat Amide Benzamide Derivative
Reduction LiAlH₄ Alcohol Benzyl (B1604629) Alcohol Derivative

This table represents potential synthetic pathways based on standard organic chemistry principles.

In multi-step synthesis, intermediates are crucial for building molecular complexity piece by piece. researchgate.net The structural motifs present in this compound make it a valuable intermediate. The fluorinated dimethylphenyl group can be incorporated into larger systems through reactions involving the ester functionality or by modifying the aromatic ring itself.

For example, fluorinated aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. While the C-F bond is strong, the other positions on the ring can be functionalized (e.g., via bromination) to enable such couplings, leading to the synthesis of complex non-biological molecules like novel dyes or electronic materials. Continuous-flow synthesis methods are increasingly employed for such multi-step processes to improve efficiency and safety. researchgate.net

Integration into Materials Science and Polymer Chemistry

Fluorinated polymers possess a unique set of properties, including high thermal and chemical resistance, low friction coefficients, and distinct surface properties (hydrophobicity and oleophobicity). wikipedia.orgnih.govrsc.org These characteristics stem from the strength of the C-F bond and the low polarizability of the fluorine atom. nih.gov

While not a typical vinyl monomer, this compound can be chemically modified to become a monomer for step-growth polymerization. For example, hydrolysis to the carboxylic acid followed by conversion to an acid chloride, or reduction to the benzyl alcohol, would create functional groups capable of reacting to form polyesters or polyethers. The rigid, fluorinated aromatic core would be incorporated into the polymer backbone, potentially enhancing thermal stability and altering the material's optical and dielectric properties. pageplace.de

Fluorinated monomers are key components in creating high-performance polymers and "smart" materials for a range of applications. nih.govalfa-chemistry.com The specific substitution pattern of this compound would influence the final polymer's processability and physical characteristics.

The incorporation of fluorine atoms is a well-established strategy in the design of functional organic materials, particularly liquid crystals (LCs) and organic electronic materials. rsc.orgrsc.org

Liquid Crystals: The introduction of fluorine atoms into a molecule can significantly impact its mesomorphic (liquid crystalline) properties. mdpi.comnih.gov Fluorine's high electronegativity can create a strong dipole moment, which is crucial for the function of LC displays. tandfonline.comtandfonline.com The 2-fluoro substitution on the benzoate ring of the title compound could be leveraged to create materials with specific dielectric anisotropies. acs.org By synthesizing derivatives that combine this fluorinated core with other classic LC structural motifs (mesogens), new liquid crystalline materials could be developed. tandfonline.comtandfonline.com

Organic Electronic Materials: In organic semiconductors used for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), fluorination is used to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.org Lowering these energy levels can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org Derivatives of this compound could serve as building blocks for such advanced materials.

Table 2: Influence of Fluorine Substitution on Material Properties

Property General Effect of Aromatic Fluorination Potential Impact of this compound
Dielectric Anisotropy (in LCs) Can be increased or decreased depending on dipole orientation. nih.gov The 2-fluoro position creates a lateral dipole, influencing the dielectric properties of derived liquid crystals. mdpi.com
Energy Levels (HOMO/LUMO) Lowers both HOMO and LUMO levels. rsc.orgrsc.org Could enhance electron injection and oxidative stability in derived organic electronic materials.
Solubility & Processability Can modify intermolecular interactions, affecting solubility. The methyl groups may enhance solubility in organic solvents, aiding in material processing.

| Thermal Stability | The strong C-F bond generally increases thermal stability. wikipedia.org | Polymers or materials incorporating this moiety are expected to exhibit good thermal resistance. |

This table summarizes general trends observed in fluorinated materials science.

Application in Catalysis Research

In the field of catalysis, ligands play a critical role in controlling the activity and selectivity of metal catalysts. The introduction of fluorine atoms into a ligand's structure—creating a "fluorous" ligand—can have profound effects. liv.ac.uknsf.gov

Fluorinated ligands can alter the electronic properties of the metal center they are coordinated to. The electron-withdrawing nature of fluorine can make the metal center more electrophilic, which can enhance its catalytic activity in certain reactions. acs.org Furthermore, ligands containing perfluoroalkyl chains are used in "fluorous biphasic catalysis," a technique that simplifies catalyst recovery and product purification. liv.ac.uk

While this compound is not itself a ligand, it serves as a valuable synthetic precursor for creating novel fluorinated ligands. For example, it could be converted into a fluorinated phosphine, N-heterocyclic carbene (NHC), or pincer ligand. nsf.govorganic-chemistry.orgacs.org The specific 2-fluoro-3,4-dimethylphenyl scaffold could offer unique steric and electronic properties, potentially leading to catalysts with novel reactivity or selectivity. The development of new fluorinated ligands is an active area of research aimed at discovering more efficient and robust catalysts. acs.orgorganic-chemistry.org

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to generate a detailed article on "this compound" that specifically addresses its emerging research applications in non-biological systems as outlined.

The search did not yield specific research findings, data tables, or detailed discussions regarding the use of this compound in the following mandated sections:

Development as an Analytical Standard or Reference Material in Non-Biological Assays

While information is available for structurally similar compounds, such as other isomers of methylated and fluorinated benzoates, the strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met with the current available data.

Therefore, it is not possible to construct an article that is both scientifically accurate and strictly compliant with all the provided instructions and content inclusions/exclusions. Further research and publication on this specific chemical compound are needed before such an article can be written.

Challenges and Future Directions in Methyl 2 Fluoro 3,4 Dimethylbenzoate Research

Addressing Synthetic Hurdles and Enhancing Reaction Efficiency and Selectivity

The synthesis of polysubstituted aromatic compounds like Methyl 2-fluoro-3,4-dimethylbenzoate inherently presents challenges in achieving high efficiency and selectivity. A primary hurdle would be the regioselective introduction of the fluorine atom and the two methyl groups onto the benzene (B151609) ring, followed by esterification. Controlling the substitution pattern to yield the desired 2-fluoro-3,4-dimethyl arrangement over other isomers is a significant synthetic challenge.

Future research would need to focus on developing robust synthetic protocols. This would involve a systematic investigation of various starting materials and reaction conditions to optimize yield and minimize the formation of unwanted side products. Techniques such as directed ortho-metalation, followed by electrophilic fluorination and methylation, could be explored. Enhancing reaction efficiency would also entail the optimization of reaction times, temperatures, and solvent systems to develop a scalable and cost-effective synthesis.

Innovation in Novel Catalytic Systems for both Synthesis and Transformation

The development of novel catalytic systems will be crucial for advancing the chemistry of this compound. For its synthesis, catalysts could play a pivotal role in improving the regioselectivity of the halogenation and methylation steps. For instance, shape-selective zeolites or bespoke transition metal catalysts could be designed to favor the formation of the desired isomer.

Beyond its synthesis, catalytic systems could unlock a range of transformations of the molecule. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce further functional groups at specific positions on the aromatic ring, leveraging the directing effects of the existing substituents. Furthermore, catalysts could be developed for the selective reduction or oxidation of the methyl groups or the ester functionality, opening up pathways to a variety of derivatives.

Advancements in Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, the introduction of a chiral center, for instance, by functionalizing one of the methyl groups, would open the door to stereoselective synthesis. A significant future direction would be the development of asymmetric catalytic methods to produce enantiomerically pure derivatives.

This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, for reactions like asymmetric hydrogenation or C-H activation/functionalization of the methyl groups. The synthesis of such chiral derivatives would be of interest for applications in medicinal chemistry and materials science, where stereochemistry often plays a critical role in determining biological activity or material properties.

Deeper Theoretical and Computational Understanding of Electronic and Steric Effects

A fundamental understanding of the electronic and steric properties of this compound is essential for predicting its reactivity and designing new applications. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl groups, and the ester functionality creates a unique electronic environment on the aromatic ring.

Future research should employ theoretical and computational methods, such as Density Functional Theory (DFT), to model the molecule's geometry, electron density distribution, and frontier molecular orbitals. These studies could provide insights into its reactivity in various chemical transformations, predict its spectroscopic properties, and help in the rational design of new derivatives with tailored electronic characteristics. Understanding the steric hindrance imposed by the ortho- and meta-substituents will also be crucial for predicting the feasibility and outcome of various reactions.

Exploration of Unconventional and Novel Non-Biological Applications

Given the lack of documented applications, a significant area for future research is the exploration of novel, non-biological uses for this compound and its derivatives. The presence of a fluorinated aromatic core suggests potential applications in materials science.

For instance, it could serve as a building block for the synthesis of novel liquid crystals, polymers with enhanced thermal stability and specific optical properties, or as a component in organic light-emitting diodes (OLEDs). Its unique substitution pattern might also make it a useful intermediate in the synthesis of specialized dyes, agrochemicals, or other fine chemicals where the specific arrangement of functional groups is critical.

Further Development of Sustainable and Environmentally Benign Synthetic Routes

As with all chemical synthesis, a key future direction is the development of sustainable and environmentally friendly routes to this compound. This would involve minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste.

Future research could focus on utilizing greener solvents, such as ionic liquids or supercritical fluids, and exploring catalytic systems that can operate under milder conditions. The principles of atom economy would be central to designing synthetic pathways that maximize the incorporation of starting material atoms into the final product. Furthermore, investigating biosynthetic routes or chemo-enzymatic methods could offer highly selective and sustainable alternatives to traditional chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-fluoro-3,4-dimethylbenzoate in high purity?

Methodological Answer: The compound can be synthesized via esterification of 2-fluoro-3,4-dimethylbenzoic acid with methanol using acid catalysts (e.g., concentrated H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Reaction progress should be monitored by TLC (thin-layer chromatography) or ¹⁹F NMR to track fluorine incorporation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Purity validation requires GC or HPLC analysis, as referenced in commercial reagent catalogs for analogous fluorinated benzoates .

Q. How can the structural identity of this compound be rigorously confirmed?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine deshields adjacent protons; methyl groups show upfield shifts).
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in related fluorinated esters ).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Identify ester carbonyl (C=O) stretches (~1700 cm⁻¹).

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture (hygroscopic degradation risk) and heat (>40°C), as fluorinated esters are prone to hydrolysis and thermal decomposition. Safety data for structurally similar compounds highlight flammability risks and the need for explosion-proof storage .

Advanced Research Questions

Q. How do the electronic and steric effects of fluorine and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine : Electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Meta-directing effects guide regioselectivity.
  • Methyl groups : Steric hindrance at positions 3 and 4 may slow reaction kinetics in bulky reagent systems (e.g., Suzuki-Miyaura coupling). Computational modeling (DFT) can quantify steric/electronic parameters (e.g., Hirshfeld charges) to predict reaction sites .

Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters?

Methodological Answer:

  • Cross-validate data using multiple techniques (e.g., compare experimental NMR shifts with DFT-calculated values).
  • Re-evaluate crystallization conditions: Solvent polarity and temperature affect packing patterns. For example, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) reported for related esters require precise unit cell measurements .
  • Consult high-resolution databases (e.g., Cambridge Structural Database) for analogous compounds.

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • GC-MS with derivatization : Enhance volatility of polar impurities.
  • HPLC-PDA/ELSD : Use C18 columns (acetonitrile/water gradient) to separate isomers or degradation products.
  • 19F NMR spectroscopy : Detect fluorinated byproducts with high sensitivity. Commercial catalogs specify purity grades (>95.0% by HLC/GC), which serve as benchmarks .

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Model binding affinity to active sites (e.g., cytochrome P450 enzymes).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes under physiological conditions.
  • Pharmacophore modeling : Identify critical functional groups (e.g., fluorine’s role in hydrogen bonding). Preliminary studies on fluorinated benzoates suggest potential enzyme inhibition mechanisms .

Key Considerations for Experimental Design

  • Synthetic scalability : Optimize catalyst loading and solvent recovery for gram-scale production.
  • Safety protocols : Adhere to hazard codes (e.g., H315/H319 for skin/eye irritation) and use fume hoods during handling .
  • Data reproducibility : Document crystallization solvents and NMR acquisition parameters (e.g., 500 MHz vs. 200 MHz instruments) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.